HDAC Inhibition in HeLa Nuclear Extract: CAS 332128-79-7 vs. Vorinostat (SAHA)
CAS 332128-79-7 inhibits total HDAC activity in human HeLa cell nuclear extract with an IC50 of 119 nM using the Fluor de Lys substrate . In comparable HeLa-based HDAC assays, the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) achieves an HDAC1 IC50 of approximately 10 nM . Despite an approximately 12-fold lower biochemical potency, CAS 332128-79-7 offers a distinct pharmacological profile: its moderate HDAC affinity is accompanied by concurrent CCR5 and JAK2 activities (see Evidence Items 2 and 3), a multi-target signature not shared by vorinostat. This makes CAS 332128-79-7 a preferred candidate for studies examining HDAC inhibition in the context of chemokine receptor and JAK/STAT pathway crosstalk.
| Evidence Dimension | HDAC inhibition (IC50) |
|---|---|
| Target Compound Data | 119 nM (HeLa nuclear extract, Fluor de Lys substrate, 15 min incubation) |
| Comparator Or Baseline | Vorinostat (SAHA): ~10 nM (HDAC1, HeLa-based assay) |
| Quantified Difference | Vorinostat is approximately 12-fold more potent on HDAC1; however, CAS 332128-79-7 uniquely combines HDAC activity with CCR5 and JAK2 inhibition. |
| Conditions | HeLa nuclear extract; Fluor de Lys fluorometric assay; 15 min (CAS 332128-79-7) vs. comparable HeLa HDAC1 assay (vorinostat). |
Why This Matters
CAS 332128-79-7 is the rational choice for experiments requiring moderate HDAC inhibition alongside concurrent CCR5 and JAK2 modulation, a polypharmacology profile vorinostat cannot provide.
- [1] BindingDB BDBM50141180 (CHEMBL3759365). IC50: 119 nM. Assay: Inhibition of HDAC in human HeLa cells nuclear extract using Fluor de lys as substrate after 15 mins by fluorometric analysis. View Source
